4-Fluoroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoroisoquinoline and its derivatives involves several efficient methodologies. Notably, a one-pot synthesis approach has been developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines using a silver-catalyzed intramolecular aminofluorination of alkyne, highlighting an efficient pathway to synthesize various fluorinated isoquinolines (Liu et al., 2013). Additionally, the synthesis of 8-fluoro-3,4-dihydroisoquinoline through a directed ortho-lithiation reaction offers a versatile intermediate for further chemical transformations (Hargitai et al., 2018).
Molecular Structure Analysis
The structure of 4-Fluoroisoquinoline includes a fluorine atom bonded to the isoquinoline framework, influencing its chemical reactivity and physical properties. The presence of fluorine can affect the molecule's electronic distribution and steric interactions, leading to unique reactivity patterns.
Chemical Reactions and Properties
4-Fluoroisoquinoline participates in a variety of chemical reactions, including C-H activation/annulation with fluoroalkylated alkynes catalyzed by Co(acac)2·2H2O, yielding 3- and 4-fluoroalkylated isoquinolinones with high regioselectivity (Kumon et al., 2021). The palladium-catalyzed annulation of fluoroalkylated alkynes also offers an efficient route to 4-fluoroalkylated isoquinolines (Konno et al., 2005).
Scientific research applications
Synthesis and Structural Studies
- Derivatives of 4-Fluoroisoquinoline: Research on derivatives of 4-fluoroisoquinoline has provided insights into their molecular structures and bonding characteristics. For example, studies have investigated the steric repulsion effects in these derivatives and their influence on molecular conformation, as seen in the compounds like 4-fluoroisoquinoline-5-sulfonyl chloride and other related substances (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Pharmaceutical Research
- Antibacterial Activity: Fluoroquinolones, a class of antibiotics, are structurally related to 4-quinolone-3-carboxylates. The modification of this structure, including the addition of a fluorine atom, can significantly affect the antibiotic's activity against various bacteria. This includes compounds like norfloxacin and ciprofloxacin, which have shown promise in treating bacterial infections (Wolfson & Hooper, 1985).
Chemical Synthesis Techniques
- Ag(I)-Catalyzed Synthesis: The use of silver catalysis in the intramolecular oxidative aminofluorination of alkynes has been developed for synthesizing various 4-fluoroisoquinolines. This represents a significant advancement in the efficient production of these compounds (Xu & Liu, 2012).
Applications in Organic Chemistry
- Rhodium-Catalyzed Coupling for Heterocycle Synthesis: Rhodium-catalyzed C-H activation and coupling with difluorovinyl tosylate have been used to synthesize various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones. These methodologies are vital for producing diverse fluorinated compounds, crucial in pharmaceutical and agrochemical industries (Wu et al., 2017).
properties
IUPAC Name |
4-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFQGPWQVYUFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348836 | |
Record name | 4-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroisoquinoline | |
CAS RN |
394-67-2 | |
Record name | 4-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.